1-(2-Ethylhexyl)-1h-1,2,3-triazol-4-amine 1-(2-Ethylhexyl)-1h-1,2,3-triazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20471314
InChI: InChI=1S/C10H20N4/c1-3-5-6-9(4-2)7-14-8-10(11)12-13-14/h8-9H,3-7,11H2,1-2H3
SMILES:
Molecular Formula: C10H20N4
Molecular Weight: 196.29 g/mol

1-(2-Ethylhexyl)-1h-1,2,3-triazol-4-amine

CAS No.:

Cat. No.: VC20471314

Molecular Formula: C10H20N4

Molecular Weight: 196.29 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Ethylhexyl)-1h-1,2,3-triazol-4-amine -

Specification

Molecular Formula C10H20N4
Molecular Weight 196.29 g/mol
IUPAC Name 1-(2-ethylhexyl)triazol-4-amine
Standard InChI InChI=1S/C10H20N4/c1-3-5-6-9(4-2)7-14-8-10(11)12-13-14/h8-9H,3-7,11H2,1-2H3
Standard InChI Key LFQQJYLODUXUPO-UHFFFAOYSA-N
Canonical SMILES CCCCC(CC)CN1C=C(N=N1)N

Introduction

1-(2-Ethylhexyl)-1H-1,2,3-triazol-4-amine is a chemical compound featuring a triazole ring structure, which is a five-membered heterocyclic compound containing three nitrogen atoms. This compound is distinguished by an ethylhexyl side chain at the first position and an amine group at the fourth position of the triazole ring. The presence of the alkyl chain contributes to its lipophilicity, potentially influencing its biological interactions and applications.

Synthesis Methods

The synthesis of 1-(2-Ethylhexyl)-1H-1,2,3-triazol-4-amine can be achieved through various methods, although specific details are not provided in the search results. Generally, triazole compounds are synthesized using click chemistry reactions or other organic synthesis techniques.

Biological Activities and Applications

CompoundBiological Activity
1,2,4-TriazolesAntifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, anti-inflammatory .
4-Amino-1H-1,2,3-triazoleBroad-spectrum antimicrobial activity.

Research Findings and Future Directions

Research into the interactions of 1-(2-Ethylhexyl)-1H-1,2,3-triazol-4-amine with biological targets is crucial for understanding its mechanism of action. Studies may focus on its potential applications in drug development, given the broad range of biological activities exhibited by similar triazole compounds.

Comparison with Similar Compounds

1-(2-Ethylhexyl)-1H-1,2,3-triazol-4-amine shares structural similarities with other triazole compounds but is distinct due to its ethylhexyl side chain. This feature could enhance its bioavailability and efficacy in biological applications compared to similar compounds lacking such substituents.

CompoundUnique Features
1-Benzyl-1H-1,2,3-triazol-4-amineExhibits strong coordination with metal ions.
1-(Propyl)-1H-1,2,3-triazol-4-aminesPotential use in anti-inflammatory therapies.

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